molecular formula C8H11ClN4 B1591478 5-Chloro-2-(piperazin-1-YL)pyrimidine CAS No. 59215-40-6

5-Chloro-2-(piperazin-1-YL)pyrimidine

Cat. No. B1591478
CAS RN: 59215-40-6
M. Wt: 198.65 g/mol
InChI Key: CNHDTJAPQFANKE-UHFFFAOYSA-N
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Description

5-Chloro-2-(piperazin-1-YL)pyrimidine is a chemical compound that is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(piperazin-1-YL)pyrimidine can be represented by the SMILES string Brc1cnc(nc1)N2CCNCC2 . This indicates that the compound contains a bromine atom attached to a pyrimidine ring, which is further connected to a piperazine ring .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-2-(piperazin-1-YL)pyrimidine are not detailed in the search results, pyrimidine derivatives are known to participate in various chemical reactions. For instance, they can undergo reactions with different reagents to form various products, as seen in the synthesis of 3-phenyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazin-4-ol .

Scientific Research Applications

Cancer Treatment

5-Chloro-2-(piperazin-1-YL)pyrimidine derivatives have been explored for cancer treatment. For instance, PD0205520, a compound related to this chemical, was investigated as a potential inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) for cancer therapy (Zhang, Huang, & Huang, 2005).

Diabetes Treatment

Compounds with a structure similar to 5-Chloro-2-(piperazin-1-YL)pyrimidine, such as PF-00734200, a dipeptidyl peptidase IV inhibitor, were examined in pharmacokinetic studies for the treatment of type 2 diabetes (Sharma et al., 2012).

Antibacterial Activity

Novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives, including 5-chloro-7-(4-methyl-piperazin -1-yl)-pyrazolo[1,5-a]pyrimidine (CMPS), were synthesized and exhibited antibacterial activity. The interactions of these compounds with bovine serum albumin (BSA) were studied, indicating their potential in antibacterial applications (He et al., 2020).

Antimalarial Activity

4-Aminoquinoline-pyrimidine hybrids linked through piperazine, similar in structure to 5-Chloro-2-(piperazin-1-YL)pyrimidine, were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum strains. These compounds, including compound 5j, showed potent antimalarial activity (Thakur, Khan, & Rawat, 2014).

Antineoplastic and Anti-inflammatory Activity

Substituted derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide, featuring a similar chemical structure, were synthesized and evaluated for anticancer and anti-inflammatory activity. Some compounds, like 4b, showed selective influence on cancer cell lines, and others exhibited significant anti-inflammatory activity (Ghule, Deshmukh, & Chaudhari, 2013).

Antihistaminic Activity

Pyrimidines prepared by the condensation of chalcones of 4'-piperazine acetophenone with guanidine HCl, structurally similar to 5-Chloro-2-(piperazin-1-YL)pyrimidine, were screened for anti-histaminic activity. The results indicated significant anti-histaminic activity, comparable to the reference drug mepiramine (Rahaman et al., 2009).

Safety and Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided when handling 5-Chloro-2-(piperazin-1-YL)pyrimidine . It is also recommended to avoid breathing in dust, gas, or vapors of the compound .

Future Directions

While specific future directions for 5-Chloro-2-(piperazin-1-YL)pyrimidine are not mentioned in the search results, research in the field of pyrimidine derivatives is ongoing. For instance, there is interest in developing new pyrimidines as anti-inflammatory agents . Additionally, the design and synthesis of pyrimidine-piperazine hybrids for potential antimicrobial activity is an area of active research .

properties

IUPAC Name

5-chloro-2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHDTJAPQFANKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576835
Record name 5-Chloro-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59215-40-6
Record name 5-Chloro-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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